molecular formula C19H24N4O2 B6636163 2-(3,5-Dimethylphenoxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone

2-(3,5-Dimethylphenoxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone

Katalognummer B6636163
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: PPGPDNHYJOMEMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-Dimethylphenoxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling.

Wirkmechanismus

TAK-659 is a potent inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. BTK is a cytoplasmic tyrosine kinase that is activated upon binding of the B-cell receptor to its antigen. Activation of BTK leads to downstream signaling events that result in B-cell proliferation, differentiation, and survival. Inhibition of BTK by TAK-659 blocks these downstream signaling events, leading to reduced B-cell activation and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in various studies. In vitro studies have demonstrated that TAK-659 inhibits B-cell activation and proliferation, reduces the production of inflammatory cytokines, and induces apoptosis in B-cell malignancies. In vivo studies have shown that TAK-659 is effective in reducing tumor growth and improving survival in animal models of B-cell malignancies.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments, including its potency, selectivity, and low toxicity. TAK-659 has been shown to have a high degree of selectivity for BTK and does not inhibit other kinases. TAK-659 also has a low toxicity profile, making it suitable for long-term studies. However, TAK-659 has some limitations for lab experiments, including its solubility and stability. TAK-659 is poorly soluble in water, which can make it difficult to administer in vivo. TAK-659 is also unstable in acidic conditions, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for research on TAK-659. One area of research is the development of TAK-659 analogs with improved solubility and stability. Another area of research is the investigation of TAK-659 in combination with other therapies, such as chemotherapy and immunotherapy. Additionally, further studies are needed to determine the efficacy of TAK-659 in other B-cell malignancies and autoimmune diseases. Finally, the long-term safety and toxicity of TAK-659 need to be evaluated in clinical trials to determine its potential as a therapeutic agent.

Synthesemethoden

The synthesis of TAK-659 involves a multi-step process that includes the reaction of 3,5-dimethylphenol with 2-bromoethyl ethyl ether to form 2-(3,5-dimethylphenoxy)ethyl ether. This intermediate is then reacted with 4-(6-methylpyrimidin-4-yl)piperazine to form the final product, 2-(3,5-dimethylphenoxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone. The synthesis method of TAK-659 has been optimized to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential applications in various fields, including oncology, immunology, and inflammation. In oncology, TAK-659 has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. In immunology, TAK-659 has been studied for its role in regulating B-cell receptor signaling and its potential as a therapeutic target for autoimmune diseases. In inflammation, TAK-659 has been shown to be effective in reducing the production of inflammatory cytokines, such as TNF-α and IL-6.

Eigenschaften

IUPAC Name

2-(3,5-dimethylphenoxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-8-15(2)10-17(9-14)25-12-19(24)23-6-4-22(5-7-23)18-11-16(3)20-13-21-18/h8-11,13H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGPDNHYJOMEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N2CCN(CC2)C3=NC=NC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylphenoxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.